N-(4-methylphenyl)-1,3-thiazole-5-carboxamide
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Overview
Description
N-(4-methylphenyl)-1,3-thiazole-5-carboxamide is a heterocyclic compound that has garnered interest due to its potential applications in various fields, including medicinal chemistry and materials science. The compound features a thiazole ring, which is known for its diverse biological activities, and a carboxamide group, which can enhance its binding affinity to biological targets.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-methylphenyl)-1,3-thiazole-5-carboxamide typically involves the reaction of 4-methylphenylamine with thiazole-5-carboxylic acid. The reaction is usually carried out in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) under anhydrous conditions. The reaction mixture is stirred at room temperature for several hours until the desired product is formed .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process may be optimized for higher yields and purity by adjusting reaction conditions such as temperature, solvent, and reaction time. Continuous flow reactors and automated synthesis platforms can be employed to enhance efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions
N-(4-methylphenyl)-1,3-thiazole-5-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction can be achieved using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the carboxamide group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of corresponding sulfoxides or sulfones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted thiazole derivatives.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its antimicrobial and antifungal properties.
Medicine: Explored for its potential as an anticancer agent due to its ability to inhibit certain enzymes and pathways involved in cancer cell proliferation.
Industry: Utilized in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of N-(4-methylphenyl)-1,3-thiazole-5-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to the active site of enzymes, inhibiting their activity and thereby affecting various biological pathways. For example, it may inhibit the biosynthesis of bacterial cell walls, leading to antimicrobial effects .
Comparison with Similar Compounds
Similar Compounds
- N-(4-bromophenyl)-1,3-thiazole-5-carboxamide
- N-(4-chlorophenyl)-1,3-thiazole-5-carboxamide
- N-(4-fluorophenyl)-1,3-thiazole-5-carboxamide
Uniqueness
N-(4-methylphenyl)-1,3-thiazole-5-carboxamide is unique due to the presence of the 4-methylphenyl group, which can enhance its lipophilicity and improve its ability to penetrate biological membranes. This property can make it more effective in reaching intracellular targets compared to its halogenated analogs .
Properties
Molecular Formula |
C11H10N2OS |
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Molecular Weight |
218.28 g/mol |
IUPAC Name |
N-(4-methylphenyl)-1,3-thiazole-5-carboxamide |
InChI |
InChI=1S/C11H10N2OS/c1-8-2-4-9(5-3-8)13-11(14)10-6-12-7-15-10/h2-7H,1H3,(H,13,14) |
InChI Key |
VCKQZTWJBZVRNV-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)NC(=O)C2=CN=CS2 |
Origin of Product |
United States |
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